3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid
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Overview
Description
3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid is a synthetic organic compound that features a benzofuran ring system. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade or proton quantum tunneling, which provides high yield and fewer side reactions.
Amination: The sulfonylated benzofuran is then reacted with an amine to form the sulfonylamino derivative.
Propanoic Acid Addition: Finally, the propanoic acid moiety is introduced through a condensation reaction with the sulfonylamino derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with enzymes and receptors, modulating their activity. The sulfonylamino group may enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the sulfonylamino and propanoic acid groups.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Another benzofuran derivative with different substituents.
Uniqueness
3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid is unique due to the presence of the sulfonylamino and propanoic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a bioactive compound in various applications.
Properties
IUPAC Name |
3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-8-6-9-7-10(2-3-11(9)18-8)19(16,17)13-5-4-12(14)15/h2-3,7-8,13H,4-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWKRZSMQLJLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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